L-Mannose
Overview
Description
L-Mannose is a naturally occurring sugar monomer belonging to the aldohexose series of carbohydrates. It is a C-2 epimer of glucose and plays a significant role in human metabolism, particularly in the glycosylation of certain proteins. This compound is found in various fruits and is known for its potential therapeutic applications, including its role in managing autoimmune and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Mannose can be synthesized through several methods, including the isomerization of glucose. One common method involves the use of enzymes such as glucose isomerase to convert glucose into mannose. Another approach is the chemical synthesis from D-mannose through epimerization at the C-2 position.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to produce this compound from glucose or other sugars. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: L-Mannose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form mannose acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can yield mannitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.
Major Products:
Mannose Acid: Formed through oxidation.
Mannitol: Produced via reduction.
Mannose Derivatives: Resulting from substitution reactions
Scientific Research Applications
L-Mannose has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: Plays a role in cell signaling and protein glycosylation.
Medicine: Investigated for its potential in treating urinary tract infections, autoimmune diseases, and cancer. It is also used in the study of congenital disorders of glycosylation.
Industry: Utilized in the production of food additives and nutraceuticals .
Mechanism of Action
L-Mannose exerts its effects primarily through its role in glycosylation. It is converted to mannose-6-phosphate, which is then used in the glycosylation of proteins. This process is crucial for proper protein folding and function. In the context of urinary tract infections, this compound prevents the adhesion of bacteria to the urothelium, thereby reducing infection rates .
Comparison with Similar Compounds
Glucose: A primary energy source in metabolism.
Galactose: Involved in the synthesis of glycoproteins and glycolipids.
Fructose: A component of many fruits and involved in energy production
L-Mannose stands out due to its specific roles in glycosylation and its therapeutic potential in various medical conditions.
Properties
IUPAC Name |
(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-BXKVDMCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884248 | |
Record name | L-Mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-80-5 | |
Record name | L-Mannose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10030-80-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mannose, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Mannose | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Mannose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(-)-mannose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANNOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3YE50TX8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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